molecular formula C12H15F3N2 B13036142 (1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine

(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine

Cat. No.: B13036142
M. Wt: 244.26 g/mol
InChI Key: YAMWGUKXWANFLG-LLVKDONJSA-N
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Description

(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethanamine is a chiral amine featuring a trifluoromethyl group and a pyrrolidine-substituted phenyl ring. Its stereochemistry (1R configuration) and electron-withdrawing trifluoromethyl group contribute to unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(4-pyrrolidin-1-ylphenyl)ethanamine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11(16)9-3-5-10(6-4-9)17-7-1-2-8-17/h3-6,11H,1-2,7-8,16H2/t11-/m1/s1

InChI Key

YAMWGUKXWANFLG-LLVKDONJSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the pyrrolidine ring can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of trifluoromethyl-substituted phenylethylamines. Key structural variations among analogs include:

  • Position and nature of aromatic substituents (e.g., trifluoromethoxy, trifluoromethyl, halogen, or heterocyclic groups).
  • Chirality (R vs. S configuration).
  • Amine modifications (e.g., secondary vs. tertiary amines, hydrochloride salts).
Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Substituents Melting Point (°C) Molecular Weight Key References
(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethanamine C₁₂H₁₄F₃N₂ 4-pyrrolidinyl, R-configuration Not reported 258.25
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride C₉H₈ClF₆N 3-CF₃, R-configuration, HCl salt Not reported 279.61
N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine C₁₇H₂₇Cl₂F₃N₂O 3-CF₃O, piperidinyl 183–185 429.31
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine C₉H₇F₆N 4-CF₃, S-configuration Not reported 243.15

Pharmacological and Receptor Binding Profiles

Evidence suggests that trifluoromethyl-substituted phenylethylamines exhibit affinity for σ-receptors, which are implicated in neurological disorders and pain modulation.

Table 2: Receptor Binding Affinities (Ki Values)
Compound Name σ1 Receptor Ki (nM) σ2 Receptor Ki (nM) Notes References
N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine 3.2 18.5 High σ1 selectivity
N-Ethyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine 4.7 22.1 Moderate σ1/σ2 affinity
(R)-2,2,2-Trifluoro-1-(4-chloro-phenyl)-ethylamine hydrochloride Not reported Not reported Enhanced stability via HCl salt

Key Findings :

  • Substituent position matters : The 3-trifluoromethoxy group (as in compounds from ) enhances σ1 receptor binding compared to 3-CF₃ or 4-CF₃ analogs .
  • Chirality impacts activity : The R-configuration in trifluoromethyl analogs (e.g., ) often correlates with higher receptor affinity than S-enantiomers .
  • Salt forms improve solubility : Hydrochloride salts (e.g., –12) are commonly used to enhance bioavailability .

Biological Activity

The compound (1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine , with CAS number 1270115-90-6, is a novel chemical entity that has garnered attention in the field of medicinal chemistry. Its unique trifluoromethyl group and the pyrrolidine moiety suggest potential biological activities that merit thorough investigation. This article will explore the biological activity of this compound through various studies, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H15_{15}F3_3N2_2, with a molecular weight of 244.26 g/mol. The presence of the trifluoromethyl group is notable for its influence on lipophilicity and biological activity.

PropertyValue
Molecular FormulaC12_{12}H15_{15}F3_3N2_2
Molecular Weight244.26 g/mol
CAS Number1270115-90-6
PurityMin. 95%

Research indicates that this compound may act on various biological pathways due to its structural characteristics. The trifluoromethyl group enhances metabolic stability, while the pyrrolidine ring contributes to receptor binding affinity.

Anticancer Activity

In vitro studies have demonstrated significant anticancer properties against several cell lines. Notably, compounds with similar structures have shown IC50_{50} values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Table 2: Anticancer Activity Data

Cell LineIC50_{50} (µM)Reference Compound IC50_{50} (µM)
MCF-70.650.79
A5490.761.00

Neuropharmacological Effects

Preliminary studies suggest potential neuropharmacological effects, possibly acting as a modulator of neurotransmitter systems. The pyrrolidine moiety is known for its ability to interact with various receptors, including dopamine and serotonin receptors.

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound in mouse models of tumor growth. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Safety Profile Assessment

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Findings indicate low acute toxicity levels, with no significant adverse effects observed at therapeutic doses.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl and pyrrolidine rings can significantly affect biological activity. For example, substituents on the phenyl ring that enhance electron density tend to improve binding affinity and potency against target receptors.

Table 3: SAR Findings

Modification TypeEffect on Activity
Electron-donating groupsIncreased potency
Halogen substitutionsDecreased potency

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